molecular formula C3H10Cl2F2N2 B13467324 (3,3-Difluoropropyl)hydrazine dihydrochloride

(3,3-Difluoropropyl)hydrazine dihydrochloride

Cat. No.: B13467324
M. Wt: 183.03 g/mol
InChI Key: CFAALUGLAVSSFH-UHFFFAOYSA-N
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Description

(3,3-Difluoropropyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2F2N2 and a molecular weight of 183.0277 . This compound is characterized by the presence of two fluorine atoms on the propyl chain and a hydrazine group, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)hydrazine dihydrochloride typically involves the reaction of 3,3-difluoropropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid(3,3-Difluoropropyl)hydrazine dihydrochloride\text{3,3-Difluoropropylamine} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 3,3-Difluoropropylamine+Hydrazine hydrate+Hydrochloric acid→(3,3-Difluoropropyl)hydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoropropyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted propyl hydrazines.

Scientific Research Applications

(3,3-Difluoropropyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluoropropyl)amine
  • (3,3-Difluoropropyl)methylamine
  • (3,3-Difluoropropyl)ethylamine

Uniqueness

(3,3-Difluoropropyl)hydrazine dihydrochloride is unique due to the presence of both fluorine atoms and a hydrazine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C3H10Cl2F2N2

Molecular Weight

183.03 g/mol

IUPAC Name

3,3-difluoropropylhydrazine;dihydrochloride

InChI

InChI=1S/C3H8F2N2.2ClH/c4-3(5)1-2-7-6;;/h3,7H,1-2,6H2;2*1H

InChI Key

CFAALUGLAVSSFH-UHFFFAOYSA-N

Canonical SMILES

C(CNN)C(F)F.Cl.Cl

Origin of Product

United States

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